tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate is a carbamate derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group and a methanesulfonyl (mesyl) group. This structure is designed to enhance stability during synthetic processes, particularly in peptide and heterocyclic chemistry, while enabling selective deprotection under controlled conditions. Its molecular architecture combines steric bulk from the tert-butyl groups with the electron-withdrawing properties of the sulfonyl moiety, influencing reactivity and solubility .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-methylsulfonylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)17-8(13)12(19(7,15)16)9(14)18-11(4,5)6/h1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHQERSWDLEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
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Reaction with Boc2O
Reagents: Di-tert-butyl dicarbonate, sodium hydroxide or DMAP.
Solvents: Tetrahydrofuran (THF), acetonitrile (MeCN).
Conditions: Ambient temperature, sometimes with heating to 40°C.
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Industrial Production Methods
- Industrial production often scales up the laboratory methods, using large reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is acid-labile, enabling selective cleavage under controlled conditions. Common deprotection methods include:
Key Considerations :
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Boc deprotection typically leaves the methanesulfonyl group intact due to its stability under acidic conditions .
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Sequential deprotection strategies (e.g., removing Boc first, then mesyl) are feasible but require validation .
Reactivity of the Methanesulfonylcarbamate Moiety
The mesyl group enhances electrophilicity, enabling nucleophilic substitution or transfer reactions:
Nucleophilic Substitution
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Alcohols/Amines : Under basic conditions, the mesyl group may act as a leaving group, forming carbamates or ureas:
This reactivity is analogous to N-Boc-O-mesitylsulfonylhydroxylamine derivatives .
Electrophilic Sulfamoylation
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The compound may serve as a sulfamoylating agent, transferring the -N(Ms)(Boc) group to nucleophiles (e.g., amines, alcohols) .
Competitive Group Migration
Under basic or nucleophilic conditions, Boc groups may migrate intramolecularly. For example:
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N→O Migration : Alkoxide ions can trigger Boc migration via a nine-membered cyclic transition state, as observed in Boc-protected aminopyridines .
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Implications : Such rearrangements require monitoring in synthetic pathways involving bases (e.g., NaOH, DMAP) .
Stability Under Thermal and Reductive Conditions
Scientific Research Applications
Synthesis and Reactivity
The compound is primarily utilized as a reagent in the synthesis of various bioactive molecules. Its reactivity is attributed to the presence of the methanesulfonyl group, which acts as an electrophile, facilitating nucleophilic attacks by amines and alcohols. This property makes it suitable for the formation of sulfonamides and carbamates.
Applications in Organic Synthesis
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Sulfamoylation Reactions :
- The compound can be employed in sulfamoylation reactions to introduce sulfonamide functionalities into organic molecules. This is particularly useful in the synthesis of pharmaceuticals where sulfonamide groups are crucial for biological activity.
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Formation of Carbamate Derivatives :
- It serves as a building block for the synthesis of various carbamate derivatives, which are important in medicinal chemistry for their roles as prodrugs or active pharmaceutical ingredients (APIs).
- Synthesis of N-Heterocycles :
Case Study 1: Anti-inflammatory Activity
A series of tert-butyl carbamate derivatives were synthesized and evaluated for their anti-inflammatory properties. The compounds exhibited promising activity compared to standard drugs, demonstrating the potential therapeutic applications of tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate derivatives .
Case Study 2: Synthesis of Bioactive Compounds
In a study focusing on the synthesis of bioactive compounds, this compound was used to create novel sulfonamide derivatives that showed significant cytotoxic activity against cancer cell lines. The research highlighted the importance of this compound in developing new anticancer agents .
Data Table: Summary of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Organic Synthesis | Used as a reagent for sulfamoylation and carbamate formation | Sulfamides, Carbamates |
| Medicinal Chemistry | Development of anti-inflammatory and anticancer agents | Novel sulfonamide derivatives |
| N-Heterocycles Synthesis | Facilitates the formation of complex N-heterocycles via sulfinimines | Various N-heterocyclic compounds |
Mechanism of Action
The mechanism by which tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate exerts its effects primarily involves the protection and deprotection of amine groups. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions. This selective stability allows for the temporary protection of amines during synthetic procedures.
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Protection Mechanism
- The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate, forming a carbamate linkage.
Pathway: Amine + Boc2O → Boc-protected amine.
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Deprotection Mechanism
- The Boc group is removed by acid-catalyzed hydrolysis, yielding the free amine and carbon dioxide.
Pathway: Boc-protected amine + Acid → Free amine + CO2.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
- Boc Group Prevalence : All compounds share the Boc group, which confers steric protection and acid-labile deprotection .
- Sulfonyl Variants : The methanesulfonyl group in the target compound contrasts with the chlorosulfonyl (higher reactivity) and aryl-sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in ). Chlorosulfonyl derivatives are more reactive in nucleophilic substitutions, while aryl-sulfonyl groups enhance π-π stacking in drug design .
Reactivity Trends:
- Methanesulfonyl vs. Chlorosulfonyl : Methanesulfonyl groups are less reactive but more stable under basic conditions, whereas chlorosulfonyl groups enable rapid derivatization (e.g., amidation) .
- Hydroxyl and Ester Modifications : Hydroxyl-containing derivatives (e.g., 155837-16-4) exhibit higher polarity, impacting solubility in aqueous media, while ester groups (e.g., 1403746-38-2) allow further functionalization via hydrolysis .
Physicochemical and Application-Based Differences
Biological Activity
tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate, commonly referred to as TBMC, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBMC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₃₁N₃O₅S
- Molecular Weight : 307.48 g/mol
- CAS Number : 2092000-74-1
- Structure : The compound features a tert-butyl group, a methanesulfonyl group, and a carbamate linkage which are significant for its biological activity.
TBMC exhibits biological activity through several mechanisms:
- Enzyme Inhibition : TBMC has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its methanesulfonyl group may interact with serine residues in enzyme active sites, leading to inhibition.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical for various physiological processes.
- Antioxidant Activity : Preliminary studies suggest that TBMC may possess antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Overview
The biological activities of TBMC can be summarized as follows:
Case Study 1: Enzyme Inhibition
A study conducted by Luckose et al. demonstrated that TBMC effectively inhibits serine proteases, leading to reduced activity in metabolic pathways associated with cancer progression. The inhibition was quantified using IC50 values, which indicated a strong affinity for the target enzymes.
Case Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry reported that TBMC significantly decreased reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests its potential utility as a protective agent against oxidative damage.
Case Study 3: Antimicrobial Properties
In vitro tests showed that TBMC exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, indicating its potential as a lead compound for developing new antibiotics.
Q & A
(Basic) What are the recommended synthetic routes for tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate?
The compound can be synthesized via multi-step protection and sulfonylation strategies. A common approach involves:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine precursor using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) .
Methanesulfonylation : React the Boc-protected intermediate with methanesulfonyl chloride in the presence of a base (e.g., pyridine or DIPEA) to install the sulfonyl group .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to isolate the product.
Key Considerations : Monitor reaction progress via TLC or HPLC. Yields typically range from 70–85%, depending on steric and electronic effects .
(Basic) How should researchers characterize the purity and structure of this compound?
A combination of analytical techniques is essential:
- NMR Spectroscopy : Confirm regiochemistry using H and C NMR. For example, the tert-butyl groups appear as singlets at ~1.3–1.5 ppm, while sulfonyl resonances are observed at ~3.0–3.5 ppm .
- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., calculated for CHNOS: 346.12 g/mol) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Data Validation : Cross-reference with literature spectra (e.g., PubChem or synthesis reports) to resolve ambiguities .
(Basic) What are the optimal storage conditions to ensure stability?
- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc or sulfonyl groups .
- Light Sensitivity : Protect from UV exposure by using amber glass vials .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the carbamate or sulfonamide bonds .
(Advanced) How can stereochemical outcomes be analyzed if chiral intermediates are involved?
For enantiomerically pure derivatives:
Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .
Optical Rotation : Compare experimental [α] values with literature data (e.g., from asymmetric Mannich reactions) .
Case Study : In asymmetric syntheses, mismatched stereochemistry can arise from competing pathways; optimize catalysts (e.g., chiral Brønsted acids) to enhance enantioselectivity .
(Advanced) How to resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected H NMR splitting) may arise from:
- Rotamers : Boc groups can exhibit restricted rotation, causing peak splitting. Heat the NMR sample to 60°C to coalesce signals .
- Impurities : Use preparative HPLC to isolate minor components and reanalyze via MS/NMR .
- Solvent Artifacts : Ensure deuterated solvents are free from residual protons (e.g., CDCl vs. DMSO-d) .
Documentation : Publish full spectral datasets to support structural assignments .
(Advanced) What reactivity patterns are observed under nucleophilic or acidic conditions?
- Nucleophilic Attack : The sulfonyl group is susceptible to displacement by amines or thiols. Monitor reactivity in DMF or DMSO at 25–50°C .
- Acidic Hydrolysis : Boc groups are cleaved with TFA or HCl in dioxane, generating tert-butanol and CO. Control reaction time to avoid sulfonamide degradation .
Mechanistic Insight : DFT calculations can predict site-specific reactivity, guiding synthetic modifications .
(Basic) What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
(Advanced) How to design experiments for studying degradation pathways?
Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
LC-MS Analysis : Identify degradation products (e.g., de-Boc or sulfonic acid derivatives) .
Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions .
Application : Such data support regulatory filings by demonstrating stability under stressed conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
